molecular formula C29H27ClFN3O2S B2851634 2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115396-83-2

2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2851634
CAS No.: 1115396-83-2
M. Wt: 536.06
InChI Key: GCPJYLPFOPAHTF-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a thioether-linked 2-chloro-6-fluorobenzyl group, a cyclopentyl carboxamide moiety, and a 3,5-dimethylphenyl substituent at the C3 position. Quinazolines are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition and efflux pump inhibition (EPI) .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclopentyl-3-(3,5-dimethylphenyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClFN3O2S/c1-17-12-18(2)14-21(13-17)34-28(36)22-11-10-19(27(35)32-20-6-3-4-7-20)15-26(22)33-29(34)37-16-23-24(30)8-5-9-25(23)31/h5,8-15,20H,3-4,6-7,16H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPJYLPFOPAHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=C2SCC5=C(C=CC=C5Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Quinazoline derivatives are extensively studied for their role as EPIs and kinase inhibitors. Below is a comparative analysis based on structural and functional analogs described in the literature:

Hypothetical Data Table (Based on Structural Analogues)

Compound Name Key Substituents EPI Activity (vs. P. aeruginosa) Synergism with Antibiotics
Target Compound 2-Cl-6-F-benzylthio, cyclopentyl Not reported Not tested
Alkylaminoquinazoline (Compound 64) Morpholine-propyl chain High Yes (e.g., ciprofloxacin)
Non-halogenated Quinazoline Benzylthio, methyl groups Moderate Limited

Research Findings and Limitations

  • EPI Potential: While the target compound’s thioether and halogenated groups align with EPI pharmacophores, its activity remains uncharacterized in the provided evidence. Morpholine-propyl derivatives demonstrate superior synergy with antibiotics, suggesting that the cyclopentyl group in the target may require optimization for EPI efficacy .
  • Kinase Inhibition : Lapatinib (), a quinazoline-based EGFR/HER2 inhibitor, highlights the scaffold’s versatility. However, the target compound’s bulky substituents may reduce kinase affinity compared to smaller, more flexible analogs like lapatinib .

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